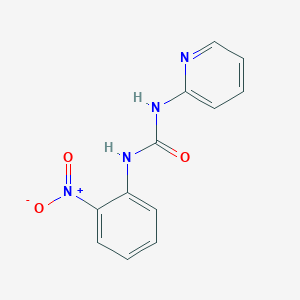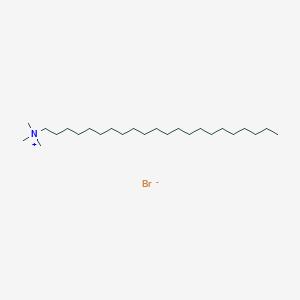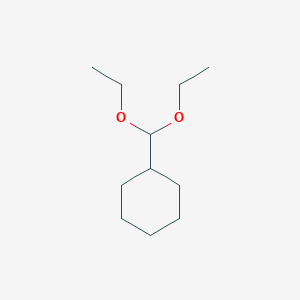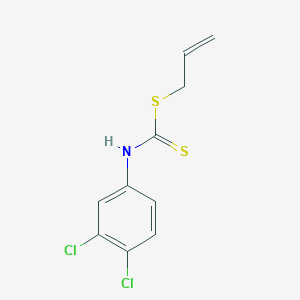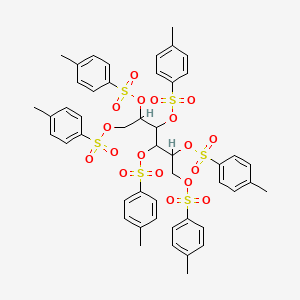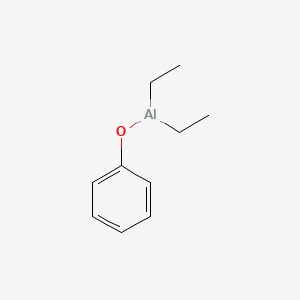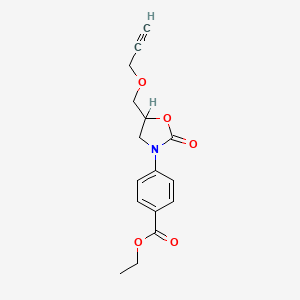
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique structure with a phenyl group substituted with an ethoxycarbonyl group and a propynyloxymethyl group attached to the oxazolidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the oxazolidinone intermediate.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group can be added through an esterification reaction using ethyl chloroformate or a similar reagent.
Attachment of the Propynyloxymethyl Group: This step involves the alkylation of the oxazolidinone ring with a propynyloxymethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interfering with cellular signaling pathways in cancer cells. The molecular targets and pathways involved can vary, but common targets include ribosomal subunits, enzymes, and receptors.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An oxazolidinone derivative used as an antibiotic for tuberculosis.
Uniqueness
2-Oxazolidinone, 3-(p-ethoxycarbonylphenyl)-5-(2-propynyloxymethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethoxycarbonyl group and a propynyloxymethyl group is not commonly found in other oxazolidinones, making it a valuable compound for research and development.
特性
CAS番号 |
23598-65-4 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
ethyl 4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]benzoate |
InChI |
InChI=1S/C16H17NO5/c1-3-9-20-11-14-10-17(16(19)22-14)13-7-5-12(6-8-13)15(18)21-4-2/h1,5-8,14H,4,9-11H2,2H3 |
InChIキー |
IFIDAWHXNBSEON-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


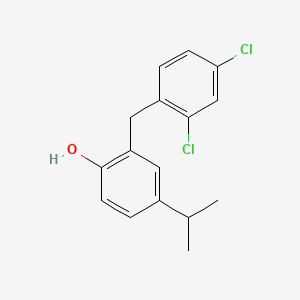
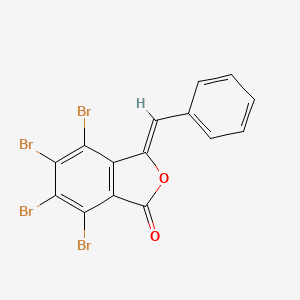
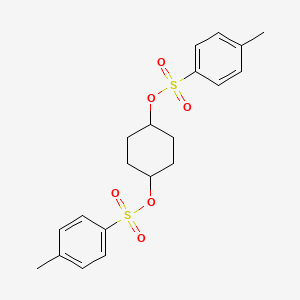
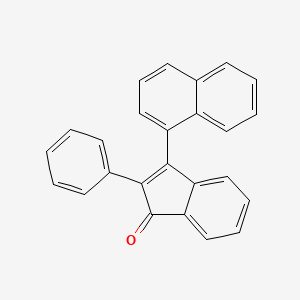
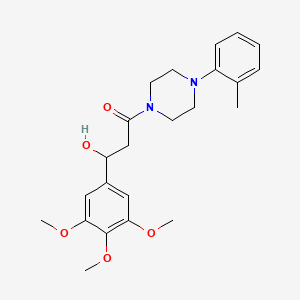

![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
